![molecular formula C18H21N3O B5154107 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea, also known as DPI or diphenyleneiodonium, is a potent inhibitor of NADPH oxidase, which is an enzyme that generates reactive oxygen species (ROS). DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
作用机制
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea inhibits the production of ROS by NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea binds to the flavin-containing subunit of NADPH oxidase, which is essential for the transfer of electrons. By blocking this transfer, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea prevents the generation of ROS by NADPH oxidase.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the production of ROS by NADPH oxidase, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the activity of other enzymes that generate ROS, including xanthine oxidase and nitric oxide synthase. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
实验室实验的优点和局限性
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can also inhibit the activity of other enzymes that generate ROS, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. One area of research is the development of new inhibitors of NADPH oxidase that are more potent and specific than N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. Another area of research is the investigation of the role of ROS in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could be used in combination with other drugs to treat diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Conclusion:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is a potent inhibitor of NADPH oxidase that has been widely used in scientific research to investigate the role of ROS in various biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments, including its specificity and stability. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations, including its toxicity at high concentrations and its inhibition of other enzymes that generate ROS. Future research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could lead to the development of new inhibitors of NADPH oxidase and new treatments for diseases associated with oxidative stress.
合成方法
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can be synthesized by the reaction of 1,2-diphenylethylenediamine with iodine and urea in acetic acid. The reaction yields N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea as a yellow crystalline solid with a melting point of 167-170°C.
科学研究应用
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been extensively used in scientific research to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the production of ROS by NADPH oxidase in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
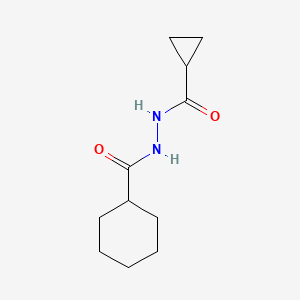
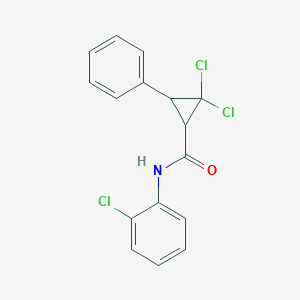
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)
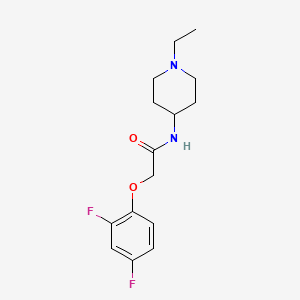
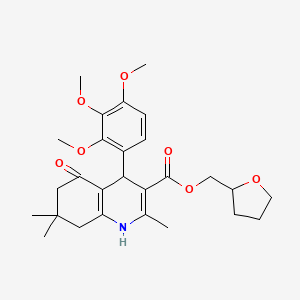
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

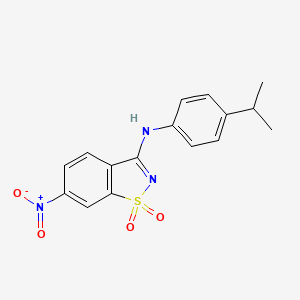
amine oxalate](/img/structure/B5154114.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)